2-(3-chloroanilino)-1,3-thiazol-4-one
Description
Properties
IUPAC Name |
2-(3-chloroanilino)-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7(4-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPOWWWAERDNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-1,3-thiazol-4-one typically involves the reaction of 3-chloroaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 3-chloroaniline with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired thiazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloroanilino)-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its anti-inflammatory and analgesic activities, showing promise as a lead compound for drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(3-chloroanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and protein kinases, which play crucial roles in inflammation and cell signaling.
Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Critical Research Findings and Contradictions
- Cytotoxicity Paradox: In quinazoline derivatives, 3-chloroanilino substitution enhances cytotoxicity, but this effect is abolished when a 4-fluorophenyl group is added (), highlighting substituent sensitivity .
- Tautomerism vs.
Q & A
Q. What green chemistry approaches can reduce waste in large-scale synthesis?
- Methodology :
- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Use catalytic systems (e.g., Fe³⁺/TiO₂ nanoparticles) to enhance atom economy in cyclization steps .
- Optimize solvent-free mechanochemical grinding for key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
